6-Pentyl-1,4-dioxaspiro[4.4]nonane
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Overview
Description
6-Pentyl-1,4-dioxaspiro[44]nonane is a chemical compound belonging to the spiroketal family Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds with lactones. One common method is the reaction of pentyl-substituted lactones with diols under acidic conditions to form the spiroketal structure . The reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, and the process may require refluxing to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 6-Pentyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroketals.
Scientific Research Applications
6-Pentyl-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with spiroketal structures.
Mechanism of Action
The mechanism of action of 6-Pentyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A structurally related compound with similar chemical properties but different biological activities.
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiroketal with distinct reactivity and applications in organic synthesis.
Uniqueness: 6-Pentyl-1,4-dioxaspiro[4.4]nonane is unique due to its pentyl substitution, which imparts specific chemical and physical properties. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
94113-44-7 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
9-pentyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-6-11-7-5-8-12(11)13-9-10-14-12/h11H,2-10H2,1H3 |
InChI Key |
ZBBPBGZPDYTISN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC12OCCO2 |
Origin of Product |
United States |
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